molecular formula C9H7BrN2O2S B1400015 2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole CAS No. 946884-40-8

2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole

Cat. No. B1400015
CAS RN: 946884-40-8
M. Wt: 287.14 g/mol
InChI Key: WVYHIUZFXAIOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole (BMPDT) is a heterocyclic compound containing both a thiadiazole and a bromo substituent. It is an important chemical intermediate and reagent used in organic synthesis, as well as a potential drug candidate. In

Scientific Research Applications

  • Photodynamic Therapy in Cancer Treatment The 1,3,4-thiadiazole derivatives have shown potential in cancer treatment through photodynamic therapy. A study by Pişkin, Canpolat, and Öztürk (2020) highlights the use of these derivatives as Type II photosensitizers in photodynamic therapy, indicating their effectiveness in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

  • Antimicrobial Properties Research by Noolvi, Patel, Kamboj, and Cameotra (2016) on similar 1,3,4-thiadiazole derivatives demonstrates significant antimicrobial activities against various microbial strains, suggesting their potential use in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).

  • Antiproliferative and Antimicrobial Effects Gür et al. (2020) have found that certain Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibit high DNA protective ability against oxidative damage and strong antimicrobial activity, particularly against S. epidermidis. These compounds also displayed cytotoxicity on cancer cell lines, making them promising for further exploration in cancer therapy (Gür et al., 2020).

  • Corrosion Inhibition Attou et al. (2020) investigated a derivative, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, as a corrosion inhibitor for mild steel. Their findings indicate a high degree of protection, suggesting potential industrial applications in protecting metals from corrosion (Attou et al., 2020).

  • Anticancer Evaluation Studies by Noolvi et al. (2011) and Kumar et al. (2010) on imidazo[2,1-b][1,3,4]-thiadiazole derivatives and 5-(3-indolyl)-1,3,4-thiadiazoles, respectively, have shown significant anticancer activities, indicating their therapeutic potential in cancer treatment (Noolvi et al., 2011), (Kumar et al., 2010).

properties

IUPAC Name

2-bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c1-13-6-2-4-7(5-3-6)14-9-12-11-8(10)15-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYHIUZFXAIOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole

Synthesis routes and methods

Procedure details

2,5-dibromo-1,3,4-thiadiazole (2 g, 8.16 mmol), (prepared according to Example 1 as described in U.S. Pat. No. 5,847,149) was dissolved in N,N-dimethyl formamide (65 mL) and the resulting solution was treated with K2CO3 (1.69 g, 12.24 mmol) and 4-methoxyphenol (1.01 g, 8.16 mmol). The reaction mixture was heated at 90° C. for 1.5 hours, cooled to 25° C., poured into water (150 mL) and extracted with diethyl ether (2×150 mL) The combined organic layers were washed with 1N NaOH (1×100 mL), water (3×100 mL) and brine (1×100 mL), dried (Na2SO4), filtered and evaporated to provide 2.3 g of a light yellow oil. The residue was purified by flash chromatography on silica gel eluting with a solvent gradient from 1% to 14% ethyl acetate in hexanes to provide 1.86 g (79%) of the title compound, 1H NMR (300 MHz, DMSO-d6) δ ppm 7.40 (d, J=9.19 Hz, 2H) 7.04 (d, J=9.19 Hz, 2H) 3.79 (s, 3H); MS (APCI) m/z 289 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.69 g
Type
reactant
Reaction Step Two
Quantity
1.01 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole
Reactant of Route 2
2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole
Reactant of Route 3
2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.